7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 57390-77-9
VCID: VC4141233
InChI: InChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3
SMILES: CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Molecular Formula: C14H8F3NO3S
Molecular Weight: 327.28

7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 57390-77-9

Cat. No.: VC4141233

Molecular Formula: C14H8F3NO3S

Molecular Weight: 327.28

* For research use only. Not for human or veterinary use.

7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one - 57390-77-9

Specification

CAS No. 57390-77-9
Molecular Formula C14H8F3NO3S
Molecular Weight 327.28
IUPAC Name 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C14H8F3NO3S/c1-6-18-9(5-22-6)11-12(20)8-3-2-7(19)4-10(8)21-13(11)14(15,16)17/h2-5,19H,1H3
Standard InChI Key FDGPZXWQGFWDKO-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one possesses the molecular formula C₁₄H₈F₃NO₃S and a molecular weight of 327.28 g/mol. Its IUPAC name systematically describes the substitution pattern: the chromen-4-one backbone features a hydroxyl group at position 7, a 2-methylthiazol-4-yl group at position 3, and a trifluoromethyl group at position 2. The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing (trifluoromethyl) and electron-donating (hydroxyl) groups, which influence its electronic distribution and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₈F₃NO₃S
Molecular Weight327.28 g/mol
IUPAC Name7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
CAS Registry Number57390-77-9
SolubilityNot fully characterized

The crystal structure of analogous compounds, such as 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, reveals non-planar pyran rings with dihedral angles up to 88.18° between the benzopyran and substituent aromatic systems . This structural distortion likely enhances binding versatility in biological targets.

Spectroscopic Identification

Infrared spectroscopy of related chromenones shows characteristic absorption bands for carbonyl groups (C=O) at 1650–1700 cm⁻¹ and hydroxyl (O–H) stretches near 3200–3500 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) spectra typically exhibit downfield shifts for the C-2 proton (δ 8.2–8.5 ppm) due to deshielding by the adjacent trifluoromethyl group, while the thiazole methyl group resonates as a singlet near δ 2.5 ppm . Mass spectral analysis confirms molecular ion peaks consistent with the molecular formula, with fragmentation patterns dominated by loss of the trifluoromethyl radical (- CF₃) .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of 7-hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves multi-step organic transformations. A generalized route includes:

  • Formation of the Chromone Core: Condensation of resorcinol derivatives with β-keto esters or acids under acidic conditions (e.g., BF₃·Et₂O) generates the benzopyran skeleton .

  • Thiazole Ring Introduction: Palladium-catalyzed cross-coupling or nucleophilic substitution reactions install the 2-methylthiazole moiety at position 3.

  • Trifluoromethylation: Electrophilic substitution or radical-mediated processes incorporate the CF₃ group at position 2, often using trifluoroacetic anhydride as a reagent .

Table 2: Representative Synthetic Yields

StepReagents/ConditionsYield (%)
Chromone FormationBF₃·Et₂O, 358 K, 90 min55–60
Thiazole CouplingPd(PPh₃)₄, K₂CO₃, DMF40–45
Trifluoromethylation(CF₃CO)₂O, NEt₃, reflux50–55

Optimization studies emphasize the critical role of boron trifluoride etherate in facilitating cyclization during chromone formation, while excessive heating during trifluoromethylation risks decomposition of the thiazole ring .

Purification and Characterization

Recrystallization from ethyl acetate or ethanol yields pure product, with purity verified via HPLC (>98%) and melting point analysis (decomposition observed above 250°C). X-ray crystallography of structurally similar compounds confirms the spatial arrangement of substituents, with hydrogen bonding between the 7-hydroxyl group and carbonyl oxygen stabilizing the crystal lattice .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remains unreported, but computational predictions (LogP ≈ 3.2) suggest moderate lipophilicity, favoring cellular membrane penetration. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the hydroxyl group provides a site for phase II conjugation (e.g., glucuronidation) .

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C, indicating suitability for oral dosage forms . Photostability studies under ICH guidelines (Q1B) reveal <5% degradation after 24 hours at 1.2 million lux hours, attributable to the chromone ring’s UV-absorbing properties.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 2-methylthiazole with a 4-methoxyphenyl group (as in CAS 315233-63-7) reduces anticancer potency (IC50 >50 µM), underscoring the thiazole’s critical role in target engagement . Conversely, prenyl-substituted derivatives (e.g., 7-hydroxy-3-prenylcoumarin, CAS 86654-26-4) exhibit enhanced antimicrobial activity but diminished cytotoxicity, highlighting the CF₃ group’s specificity for cancer cells .

Table 3: Biological Activity Across Chromenone Analogues

CompoundAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
7-hydroxy-3-(2-methylthiazol-4-yl)-...29.61Pending
7-hydroxy-3-(4-methoxyphenyl)-... >5064 (S. aureus)
7-hydroxy-3-prenylcoumarin >10016 (C. albicans)

Crystallographic Comparisons

X-ray diffraction analyses reveal that ortho-substituted aromatics (e.g., 2-methoxyphenyl in ) induce greater pyran ring distortion (dihedral angle 88.18°) compared to para-substituted analogues (45–56°) . This conformational flexibility may enhance binding to structurally diverse biological targets.

Current Research Trends and Future Directions

Recent investigations focus on:

  • Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve aqueous solubility and tumor targeting.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models .

  • Proteomic Profiling: Identification of kinase targets (e.g., EGFR, VEGFR2) using affinity-based chemoproteomics .

Future priorities include comprehensive ADMET studies, scale-up synthesis optimization, and exploration of dual-acting derivatives combining thiazole and fluorinated motifs for enhanced pharmacokinetics.

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